molecular formula C8H6INO5 B8439864 Iodomethyl p-Nitrophenyl Carbonate CAS No. 101623-71-6

Iodomethyl p-Nitrophenyl Carbonate

Cat. No.: B8439864
CAS No.: 101623-71-6
M. Wt: 323.04 g/mol
InChI Key: NZKQUJFOPJXEFF-UHFFFAOYSA-N
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Description

Iodomethyl p-nitrophenyl carbonate is an activated carbonate ester characterized by a p-nitrophenyl group and an iodomethyl substituent. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in the formation of carbamates or conjugates via nucleophilic substitution or coupling reactions. The p-nitrophenyl group acts as a highly effective leaving group due to the electron-withdrawing nitro moiety, which stabilizes the transition state during displacement reactions .

Properties

CAS No.

101623-71-6

Molecular Formula

C8H6INO5

Molecular Weight

323.04 g/mol

IUPAC Name

iodomethyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C8H6INO5/c9-5-14-8(11)15-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2

InChI Key

NZKQUJFOPJXEFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Leaving Group Efficiency

Activated carbonates are benchmarked by their leaving group ability and reaction kinetics. Below is a comparative analysis:

Compound Leaving Group Reactivity with Amines Key Applications Yield in Synthesis
Iodomethyl p-nitrophenyl carbonate p-Nitrophenyl High (iodine enhances electrophilicity) Alkylation, carbamate synthesis Inferred: Moderate (iodine may reduce stability)
p-Nitrophenyl carbonate Wang resin p-Nitrophenyl High Solid-phase peptide analogs (e.g., distamycin derivatives) ~70–85% (reported in solid-phase synthesis)
4-Nitrophenyl phenyl carbonate p-Nitrophenyl Moderate Aminolysis studies Not quantified
N,N-Dimethylaminoxy carbonyl Dimethylaminoxy Moderate Peptide bond formation ~60–75% (varies with substrate)
  • Key Insight: The iodomethyl group in this compound likely enhances electrophilicity compared to non-halogenated analogs, accelerating nucleophilic attacks.

Stability and Handling

  • p-Nitrophenyl Carbonates : Generally stable under anhydrous conditions but hydrolyze in aqueous environments. The nitro group provides UV visibility, aiding reaction monitoring .
  • Iodomethyl Variant: Likely more moisture- and light-sensitive due to the labile C–I bond. Requires storage in inert atmospheres, contrasting with non-halogenated analogs .

Kinetic Comparisons

highlights that phenyl glycosides (lacking p-nitrophenyl groups) exhibit slower reaction kinetics than p-nitrophenyl glycosides. By analogy, this compound may outperform phenyl-substituted carbonates in displacement reactions but could face competing side reactions (e.g., iodine elimination) .

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